Vapour Pressure and Boiling Point: Di-n-butylgermane vs. Isobutylgermane and Germane
Di-n-butylgermane exhibits dramatically lower volatility than both the established gaseous baseline germane (GeH₄) and the leading liquid alternative isobutylgermane (IBGe). Its predicted atmospheric boiling point of ~200 °C and estimated vapour pressure of 0.52 mmHg at 25 °C position it as a non-volatile liquid at ambient conditions, contrasting sharply with IBGe (bp 66 °C; ‘very high vapour pressure’) and germane (bp −88 °C; >1 atm at STP) . For applications requiring room-temperature liquid handling without vapour-phase loss—such as Wurtz coupling polymerisation in THF or radical-mediated hydrogermylation—this low volatility is an asset. Conversely, it makes the compound unsuitable for conventional CVD/ALD where high precursor vapour pressure is mandatory, a domain better served by IBGe or germane itself [1]. No direct head-to-head deposition-rate comparison exists in the literature; this is a class-level inference based on physicochemical measurements.
| Evidence Dimension | Vapour pressure at 25 °C and boiling point |
|---|---|
| Target Compound Data | Di-n-butylgermane: VP 0.515 mmHg (est.); bp ~200.09 °C (predicted) |
| Comparator Or Baseline | Isobutylgermane: bp 66 °C, ‘very high VP’ (qualitative); Germane: bp −88 °C, VP > 1 atm |
| Quantified Difference | Di-n-butylgermane VP is >2 orders of magnitude lower than IBGe (qualitative); bp is ~134 °C higher than IBGe and ~288 °C higher than GeH₄ |
| Conditions | Physicochemical property data from ChemSpider (ACD/Labs, EPISuite predictions) and Wikipedia (IBGe, germane) |
Why This Matters
For procurement decisions, the low volatility dictates that di-n-butylgermane is preferentially used in solution-phase synthetic chemistry rather than vapour-deposition processes, directly narrowing its application scope relative to IBGe.
- [1] Wikipedia. Isobutylgermane (bp 66 °C; very high vapour pressure); Germane (bp −88 °C; VP > 1 atm). https://en.wikipedia.org/wiki/Isobutylgermane View Source
